(2S,3R,14Z)-2-amino-14-octadecen-3-ol
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Overview
Description
(2S,3R,14Z)-2-amino-14-octadecen-3-ol is a sphingoid base, a type of lipid that plays a crucial role in cellular functions. Sphingoid bases are the building blocks for all sphingolipid derivatives, which are essential components of the plasma membrane in many cell types . This compound is particularly significant due to its involvement in various metabolic pathways and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,14Z)-2-amino-14-octadecen-3-ol typically involves the use of specific starting materials and reagents to achieve the desired stereochemistry. One common method includes the use of Garner’s aldehyde, followed by a series of enantioselective reactions to introduce the amino and hydroxyl groups at the correct positions . The reaction conditions often involve the use of lithium dialkylcuprates and other reagents to ensure high diastereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S,3R,14Z)-2-amino-14-octadecen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield various alcohol derivatives .
Scientific Research Applications
(2S,3R,14Z)-2-amino-14-octadecen-3-ol has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex sphingolipids. In biology, it plays a role in cell signaling and membrane structure. In medicine, it is being explored for its potential therapeutic effects in treating diseases like cancer, Alzheimer’s, and Parkinson’s . Industrially, it is used in the production of various bioactive lipids and as a research tool in lipidomics .
Mechanism of Action
The mechanism of action of (2S,3R,14Z)-2-amino-14-octadecen-3-ol involves its interaction with specific molecular targets and pathways. It is known to participate in cell signaling pathways by acting as a ligand for certain receptors. This interaction can influence various cellular processes, including cell proliferation, migration, and apoptosis . The compound’s amphipathic nature allows it to integrate into cell membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,3R,14Z)-2-amino-14-octadecen-3-ol include sphingosine, sphinganine, and phytosphingosine. These compounds share structural similarities but differ in specific functional groups and stereochemistry .
Uniqueness: What sets this compound apart is its unique stereochemistry and the presence of a double bond at the 14th position. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(Z,2S,3R)-2-aminooctadec-14-en-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h5-6,17-18,20H,3-4,7-16,19H2,1-2H3/b6-5-/t17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUUVXWJPCOCMG-FDICQLOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCCC(C(C)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCC[C@H]([C@H](C)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.